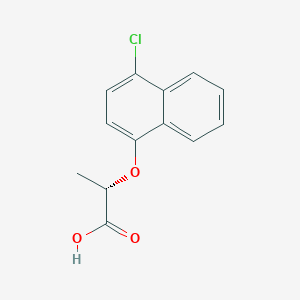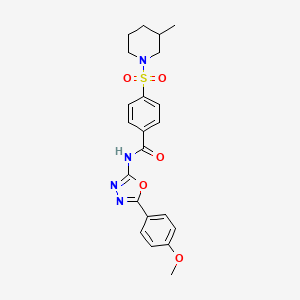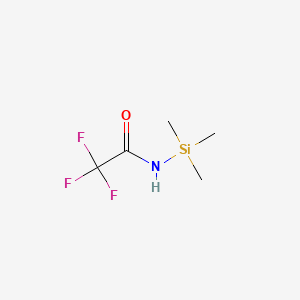![molecular formula C22H23N3O4S B2427378 1-[2-(4-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide CAS No. 862763-60-8](/img/structure/B2427378.png)
1-[2-(4-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(4-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(4-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Synthesis of Piperidine Derivatives : A study focused on the synthesis and anti-bacterial evaluation of N-substituted derivatives of a piperidine compound, showcasing the process of obtaining these compounds and their moderate to significant antibacterial activity (Khalid et al., 2016). This research highlights the chemical versatility of piperidine derivatives and their potential applications in developing new antibacterial agents.
Sulfomethylation of Macrocylic Chelates : Research on the sulfomethylation of piperazine and other macrocycles to form mixed-side-chain chelates demonstrates a method to modify the chemical properties of these compounds, potentially affecting their binding affinities and solubility (Van Westrenen & Sherry, 1992). Such modifications could be relevant for enhancing the application of similar compounds in medical imaging or drug delivery.
Anticancer Activity of Piperidine-Oxadiazole Derivatives : Another study explored the synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, assessing them as anticancer agents (Rehman et al., 2018). The research found certain derivatives with promising IC50 values, indicating strong anticancer potential. This suggests that structural relatives of the compound might also hold promise for therapeutic applications in cancer treatment.
Chemical Synthesis and Methodology
Enantioselective Process Development : The development of a stereoselective synthesis for a CGRP receptor inhibitor showcases the importance of chemical synthesis methodologies in creating compounds with potential therapeutic value (Cann et al., 2012). Understanding the synthesis pathways and the role of chiral centers could be crucial for the development of similar piperidine derivatives with specific biological activities.
Nonaqueous Capillary Electrophoresis : A method involving nonaqueous capillary electrophoresis for separating and identifying related substances to a pharmaceutical ingredient highlights the importance of analytical techniques in the development and quality control of chemically similar compounds (Ye et al., 2012). Such methodologies could be applicable for analyzing the purity and composition of research compounds, including piperidine derivatives.
Propriétés
IUPAC Name |
1-[4-(benzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-15-7-9-17(10-8-15)20-24-21(30(27,28)18-5-3-2-4-6-18)22(29-20)25-13-11-16(12-14-25)19(23)26/h2-10,16H,11-14H2,1H3,(H2,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZKKXCAOIRPDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCC(CC3)C(=O)N)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2427296.png)
![4-Cyclopropyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2427297.png)
![N-[(2-Propan-2-yloxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2427298.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2427299.png)

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2427302.png)
![1-[(4-bromophenyl)sulfonyl]-1H-indole](/img/structure/B2427305.png)
![2-(4-Isopropoxyphenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2427306.png)
![N-[(2,4-difluorophenyl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2427307.png)


![6-[(3-Chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2427313.png)

